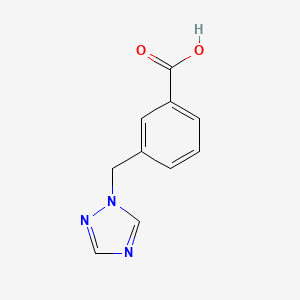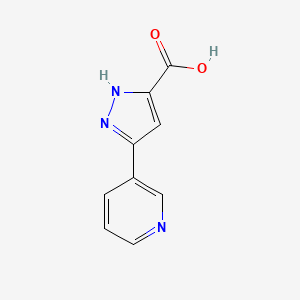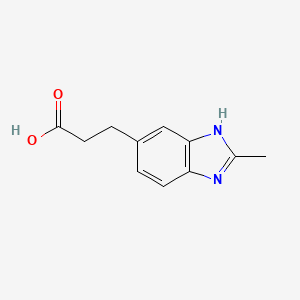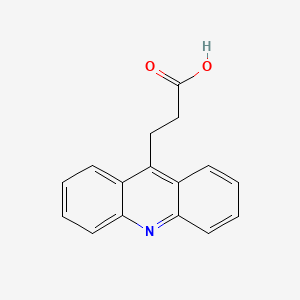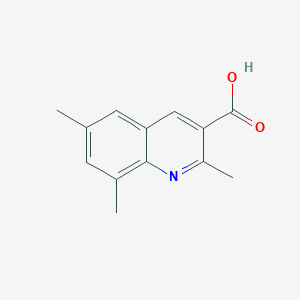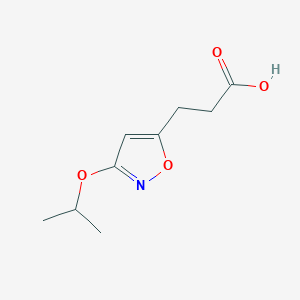
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ISOPROPOXY-ISOXAZOL-5-YL)-1H-TETRAZOLE is a chemical compound with the molecular formula C7H9N5O2 . It seems to be related to the compound you’re asking about, but it’s not exactly the same .
Physical And Chemical Properties Analysis
This compound has a molar mass of 195.17866 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .科学的研究の応用
Larvicidal Applications
Isoxazole compounds, including those structurally similar to 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid, have been synthesized and tested for larvicidal activity against Aedes aegypti larvae. Modifications in the C-5 side chain of these compounds have demonstrated significant larvicidal activities, highlighting their potential in mosquito control strategies to combat diseases like dengue and Zika virus (Silva-Alves et al., 2013).
Synthetic Methodologies
Research on isoxazoles has also focused on novel synthetic routes for creating these compounds. For example, a new method for synthesizing 5-substituted 3-isoxazolols from beta-keto hydroxamic acids has been developed, offering a byproduct-free pathway and highlighting the versatility of isoxazoles in synthetic organic chemistry (Sørensen et al., 2000).
Pharmacological Research
Isoxazole derivatives have been identified as potent antagonists of specific integrin receptors, demonstrating significant efficacy in allergic mouse models. This suggests potential therapeutic applications for diseases involving integrin receptors, including inflammatory and autoimmune disorders (Duplantier et al., 2001).
Neuropharmacology and Neuroprotection
Studies on analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) have provided insights into the structural determinants for agonist activity at AMPA receptors, contributing to our understanding of excitatory neurotransmission and offering potential leads for designing new neuroprotective agents (Bang-Andersen et al., 2000).
Material Science
Isoxazole compounds have been explored for their utility in creating new materials with potential applications in agriculture, photonic devices, and pharmaceuticals. Research into green synthesis methods for these compounds emphasizes the importance of environmentally friendly chemical processes (Mosallanezhad and Kiyani, 2019).
Safety And Hazards
特性
IUPAC Name |
3-(3-propan-2-yloxy-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(2)13-8-5-7(14-10-8)3-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJAQNUBWVFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NOC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


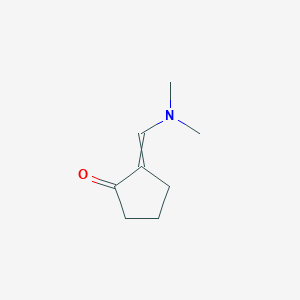
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)



